1-Cyclopropyl-3-(4-fluorophenyl)piperazine CAS number search
1-Cyclopropyl-3-(4-fluorophenyl)piperazine CAS number search
An In-Depth Technical Guide for the Synthesis and Characterization of 1-Cyclopropyl-3-(4-fluorophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and analytical characterization of the novel compound 1-Cyclopropyl-3-(4-fluorophenyl)piperazine. Initial searches of prominent chemical databases did not yield a specific CAS (Chemical Abstracts Service) registry number for this molecule, suggesting it is a non-commercial or novel entity requiring de novo synthesis. This document serves as a practical, experience-driven manual for research scientists, outlining a proposed synthetic pathway, a detailed experimental protocol, and a rigorous, self-validating system for structural confirmation and purity assessment. The methodologies described herein are grounded in established principles of organic and analytical chemistry, providing the user with the foundational knowledge to confidently produce and validate the target compound.
Compound Identification and Rationale for Synthesis
The target molecule, 1-Cyclopropyl-3-(4-fluorophenyl)piperazine, incorporates three key structural motifs: a piperazine core, a cyclopropyl group, and a 4-fluorophenyl moiety. The piperazine ring is a privileged scaffold in medicinal chemistry, frequently found in centrally active agents due to its ability to influence solubility and interact with biological targets.[1] The 4-fluorophenyl group is often used to enhance metabolic stability and receptor binding affinity.[2] The cyclopropyl group can impart unique conformational constraints and metabolic properties.[3]
Given the absence of a registered CAS number, this guide focuses on the logical steps a researcher would take to create and unequivocally identify this compound in a laboratory setting.
Table 1: Core Chemical Properties (Predicted & Known Components)
| Property | Value / Identifier | Source / Method |
|---|---|---|
| Full Chemical Name | 1-Cyclopropyl-3-(4-fluorophenyl)piperazine | IUPAC Nomenclature |
| Molecular Formula | C₁₃H₁₇FN₂ | Calculated |
| Monoisotopic Mass | 220.1376 g/mol | Calculated |
| CAS No. | Not Found in Public Databases | Internal Search |
| CAS No. (Component 1) | 1-Cyclopropylpiperazine: 20327-23-5 | [4][5] |
| CAS No. (Component 2) | 1-(4-Fluorophenyl)piperazine: 2252-63-3 |[6][7] |
Proposed Synthetic Strategy: Buchwald-Hartwig Amination
A robust and widely adopted method for forming aryl C-N bonds is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is ideal for coupling an aryl halide (or triflate) with an amine. In this context, we propose the coupling of 1-bromo-4-fluorobenzene with 1-cyclopropylpiperazine.
The choice of this pathway is dictated by the commercial availability of the starting materials and the high functional group tolerance and efficiency of the catalytic system. The secondary amine of 1-cyclopropylpiperazine will selectively couple with the aryl bromide, leaving the tertiary amine intact.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]
- 2. 1-(4-Fluorophenyl)piperazine(cas no.: 2252-63-3) - Career Henan Chemical Co. [coreychem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Cyclopropylpiperazine | 20327-23-5 [chemicalbook.com]
- 5. 1-Cyclopropylpiperazine | C7H14N2 | CID 4742004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(4-フルオロフェニル)ピペラジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. CAS RN 2252-63-3 | Fisher Scientific [fishersci.com]
